Cas no 7651-65-2 (Propargyl Methanethiosulfonate)

Propargyl Methanethiosulfonate is a versatile thiol-reactive reagent designed for chemical modifications in organic synthesis. It offers rapid thiol cleavage, enabling efficient control of reaction pathways. Its stability and compatibility with various organic solvents make it an ideal choice for research applications.
Propargyl Methanethiosulfonate structure
7651-65-2 structure
商品名:Propargyl Methanethiosulfonate
CAS番号:7651-65-2
MF:C4H6O2S2
メガワット:150.21924
CID:982721
PubChem ID:53471718

Propargyl Methanethiosulfonate 化学的及び物理的性質

名前と識別子

    • Propargyl Methanethiosulfonate
    • methyl-oxo-prop-2-ynoxy-sulfanylidene-λ<sup>6</sup>-sulfane
    • Propargyl Methanethi
    • Propargyl-methylthiolsulfonat
    • AKOS030254494
    • 7651-65-2
    • DTXSID30703719
    • 1-methyl-1-(prop-2-yn-1-yloxy)-1
    • methyl-oxo-prop-2-ynoxy-sulfanylidene-lambda6-sulfane
    • O-(Prop-2-yn-1-yl) methanesulfonothioate
    • O-Prop-2-yn-1-yl methanesulfonothioate
    • E?-disulfen-1-one
    • FT-0674062
    • DB-266658
    • インチ: InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3
    • InChIKey: YBOQOUQQSZCWJK-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=S)OCC#C

計算された属性

  • せいみつぶんしりょう: 149.98100
  • どういたいしつりょう: 149.98092178g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • あんていせい: Moisture and Light Sensitive
  • PSA: 66.77000
  • LogP: 1.44360

Propargyl Methanethiosulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P767300-100mg
Propargyl Methanethiosulfonate
7651-65-2
100mg
$460.00 2023-05-17
TRC
P767300-25mg
Propargyl Methanethiosulfonate
7651-65-2
25mg
$138.00 2023-05-17
A2B Chem LLC
AE06918-250mg
PROPARGYL METHANETHIOSULFONATE
7651-65-2
250mg
$3800.00 2024-04-19
TRC
P767300-50mg
Propargyl Methanethiosulfonate
7651-65-2
50mg
$ 253.00 2023-09-06
TRC
P767300-250mg
Propargyl Methanethiosulfonate
7651-65-2
250mg
$1108.00 2023-05-17
TRC
P767300-10mg
Propargyl Methanethiosulfonate
7651-65-2
10mg
$ 98.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-212590-50 mg
Propargyl Methanethiosulfonate,
7651-65-2
50mg
¥3,685.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212590-50mg
Propargyl Methanethiosulfonate,
7651-65-2
50mg
¥3685.00 2023-09-05
A2B Chem LLC
AE06918-100mg
PROPARGYL METHANETHIOSULFONATE
7651-65-2
100mg
$2400.00 2024-04-19

Propargyl Methanethiosulfonate 関連文献

Propargyl Methanethiosulfonateに関する追加情報

Propargyl Methanethiosulfonate (CAS No. 7651-65-2): A Versatile Building Block in Chemical Biology and Medicinal Chemistry

Propargyl Methanethiosulfonate, identified by the CAS No. 7651-65-2, is an organosulfur compound characterized by its unique combination of a terminal alkyne group and a methanethiosulfonate moiety. This structural configuration positions it as a valuable reagent in the synthesis of bioactive molecules, particularly in chemical biology and medicinal chemistry. The compound’s dual functional groups—propargyl (HC≡CCH2) and methanethiosulfonate (S(=O)2OCH3)—enable its integration into diverse chemical frameworks, facilitating applications ranging from enzyme modulation to targeted drug delivery systems.

The synthesis of Propargyl Methanethiosulfonate has been refined in recent years through advancements in sustainable chemical methodologies. A 2023 study published in the Journal of Organic Chemistry demonstrated a solvent-free approach using microwave-assisted conditions, achieving yields exceeding 90% while minimizing environmental impact. This method highlights the compound’s compatibility with green chemistry principles, aligning with current trends toward eco-friendly synthetic practices. The alkyne functional group of this compound is particularly advantageous due to its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". These reactions are renowned for their high selectivity and rapid kinetics under mild conditions, making them ideal for constructing complex biomolecules without compromising stability.

In bioconjugation applications, the methanethiosulfonate moiety exhibits selective reactivity toward thiol groups (-SH), commonly found on cysteine residues within proteins. This property has been leveraged in recent studies to develop site-specific protein labeling agents. For instance, researchers at Stanford University utilized this compound to create fluorescent probes for real-time tracking of intracellular signaling pathways in live cells, as reported in a 2024 issue of Nature Chemical Biology. The resulting conjugates displayed minimal off-target effects due to the thioether bond formation specificity, enhancing their utility in studying dynamic biological processes such as receptor trafficking and enzyme localization.

The compound’s role in drug discovery has expanded significantly with insights into its pharmacokinetic properties. A collaborative study between Oxford and MIT (published late 2023) revealed that when incorporated into small molecule inhibitors targeting protein-protein interactions (PPIs), the propargyl group enhances membrane permeability while the methanethiosulfonate component improves metabolic stability. This dual benefit was observed in lead compounds designed to disrupt oncogenic PPIs associated with breast cancer progression, where preliminary assays showed IC50 values as low as 1.5 nM against HER2/neu signaling complexes.

In enzymology research, Propargyl Methanethiosulfonate derivatives have emerged as potent modulators of thioesterase enzymes. These enzymes play critical roles in lipid metabolism and bacterial cell wall synthesis. A groundbreaking 2024 paper from Cell Chemical Biology described how this compound selectively inhibits human acyl-CoA thioesterase 1 (ACOT1), which is overexpressed in hepatocellular carcinoma cells. The inhibition was shown to disrupt lipid droplet formation—a hallmark of certain cancers—thereby sensitizing tumor cells to chemotherapy agents without affecting normal hepatic cells.

The alkyne functionality also enables post-synthesis modifications via "click chemistry" approaches, allowing researchers to append imaging agents or therapeutic payloads after initial conjugation. In a notable application published early 2024, this compound was used as an intermediate to create antibody-drug conjugates (ADCs) targeting CD44 receptors on glioblastoma cells. The resulting ADCs exhibited improved tumor penetration compared to conventional linkers due to the propargyl group’s ability to form stable triazole linkages under physiological conditions.

Spectroscopic studies have provided new insights into the compound’s molecular interactions. Recent NMR analyses conducted at ETH Zurich (published mid-2023) confirmed that the methanethiosulfonate group forms transient hydrogen bonds with adjacent hydroxyl groups during aqueous solubility testing, explaining its unexpectedly high solubility profile compared to analogous sulfonic acid derivatives. This property makes it particularly suitable for formulation development requiring water-based delivery systems.

In material science applications, this compound has been employed as a crosslinking agent for creating stimuli-responsive hydrogels. Researchers at KAIST demonstrated in a 2024 Advanced Materials article that incorporating propargyl methanethiosulfonate into polymer networks produces gels capable of reversible swelling under redox conditions—a critical feature for drug release systems activated by cellular reducing environments like those found near inflamed tissues or tumors.

The unique reactivity profile of CAS No.7651-65-2 compounds has also led to their use in bioorthogonal labeling strategies within living systems. Unlike traditional azide-functionalized reagents that require copper catalysts incompatible with biological settings, this compound’s thioether-forming reactions can proceed under metal-free conditions when combined with specific thiols present on endogenous biomolecules such as glutathione or cellular proteins.

Preliminary toxicity studies published in Toxicological Sciences (October 2023) indicate favorable safety profiles when used at concentrations below 1 μM in cell culture models. The data suggests that the thioether bond formation mechanism contributes to rapid metabolic conversion into non-toxic metabolites through endogenous sulfatase enzymes, providing an inherent safety advantage over irreversible crosslinking agents previously reported.

In peptide engineering applications, this reagent enables site-selective modification through native chemical ligation techniques involving cysteine residues. A team from Harvard Medical School applied this principle in late 2023 to synthesize bioactive peptides with extended half-lives by attaching PEG polymers via click chemistry linkages after initial thiol-based conjugation steps.

The synthesis of library compounds based on this scaffold has become more efficient thanks to parallel synthesis protocols developed by Merck Research Labs (published January 2024). Using solid-phase synthesis strategies combined with microwave-assisted coupling steps allows simultaneous preparation of hundreds of derivatives differing only at their propargyl substituent positions—a significant advancement for high-throughput screening campaigns targeting novel therapeutic mechanisms.

In enzymatic cascade studies conducted at UCSF during Q3/Q4 2023, this compound served as both substrate and inhibitor for multiple enzymes involved in fatty acid β-oxidation pathways. Its dual role provided unprecedented insights into metabolic pathway regulation mechanisms by allowing researchers to map enzyme-substrate interactions while simultaneously perturbing pathway activity—a methodological innovation recognized by peers as a major contribution to metabolic research paradigms.

New computational modeling approaches have revealed unexpected binding modes when this molecule interacts with membrane proteins such as ion channels and transporters. Simulations using GROMACS software package highlighted π-stacking interactions between the alkyne triple bond and aromatic residues within transmembrane domains—a discovery validated experimentally through cryo-electron microscopy studies published jointly by Scripps Research Institute and Genentech early 2024.

In oligomerization studies relevant to protein aggregation diseases like Alzheimer's and Parkinson's diseases, researchers at MIT demonstrated that controlled oxidation states of propargyl methanethiosulfonate can modulate amyloid fibril formation rates by up to 7-fold depending on reaction pH levels between 7–8 range—findings presented at the Society for Biomolecular Sciences annual meeting late last year are now guiding new strategies for anti-aggregation drug design.

Lipidomics applications have recently utilized this compound's ability to selectively label phospholipids containing primary amine groups through inverse electron demand Diels-Alder cycloaddition reactions with tetrazine derivatives under biocompatible conditions reported first-hand in Analytical Chemistry's March/April edition covering novel mass spectrometry workflows integrating these functionalized probes for phospholipid profiling at single-cell resolution levels previously unattainable using traditional methods.

Surface chemistry advancements involving self-assembled monolayers created using propargyl methanethiosulfonate show promise for biosensor development according to work published out of UC Berkeley's nanotechnology lab late last year demonstrating stable immobilization efficiencies exceeding 98% on gold surfaces while maintaining free alkyne termini available for secondary functionalization—a key requirement for multilayered biosensor architectures requiring sequential coupling steps without intermediate purification stages.

Nanoformulation studies from Weill Cornell Medicine highlight its utility as a linker component connecting drug payloads with gold nanoparticles through strain-promoted azide-alkyne cycloaddition processes conducted entirely within physiological buffer solutions at body temperature conditions reported first-hand revealing improved pharmacokinetics parameters including prolonged circulation times compared conventional nanoparticle formulations lacking such optimized linkers structures。

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